

Application Notes and Protocols: Sco-peg3-nhs for Protein Labeling

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Compound of Interest

Compound Name: Sco-peg3-nhs

Cat. No.: B12375785

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Introduction

Sco-peg3-nhs is a chemical modification reagent used for the covalent labeling of proteins and other biomolecules. This reagent combines a cyclooctyne (SCO) moiety with a short polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines on the protein surface, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.^{[1][2][3]} PEGylation can also reduce the immunogenicity of therapeutic proteins.^{[2][3]}

The SCO group is a reactive handle for "click chemistry," a type of bioorthogonal reaction. This allows for the subsequent, highly specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug molecules, that have a corresponding azide group.

This document provides detailed protocols for the use of **Sco-peg3-nhs** in protein labeling, including reaction conditions, purification methods, and troubleshooting.

Chemical Properties and Reaction Mechanism

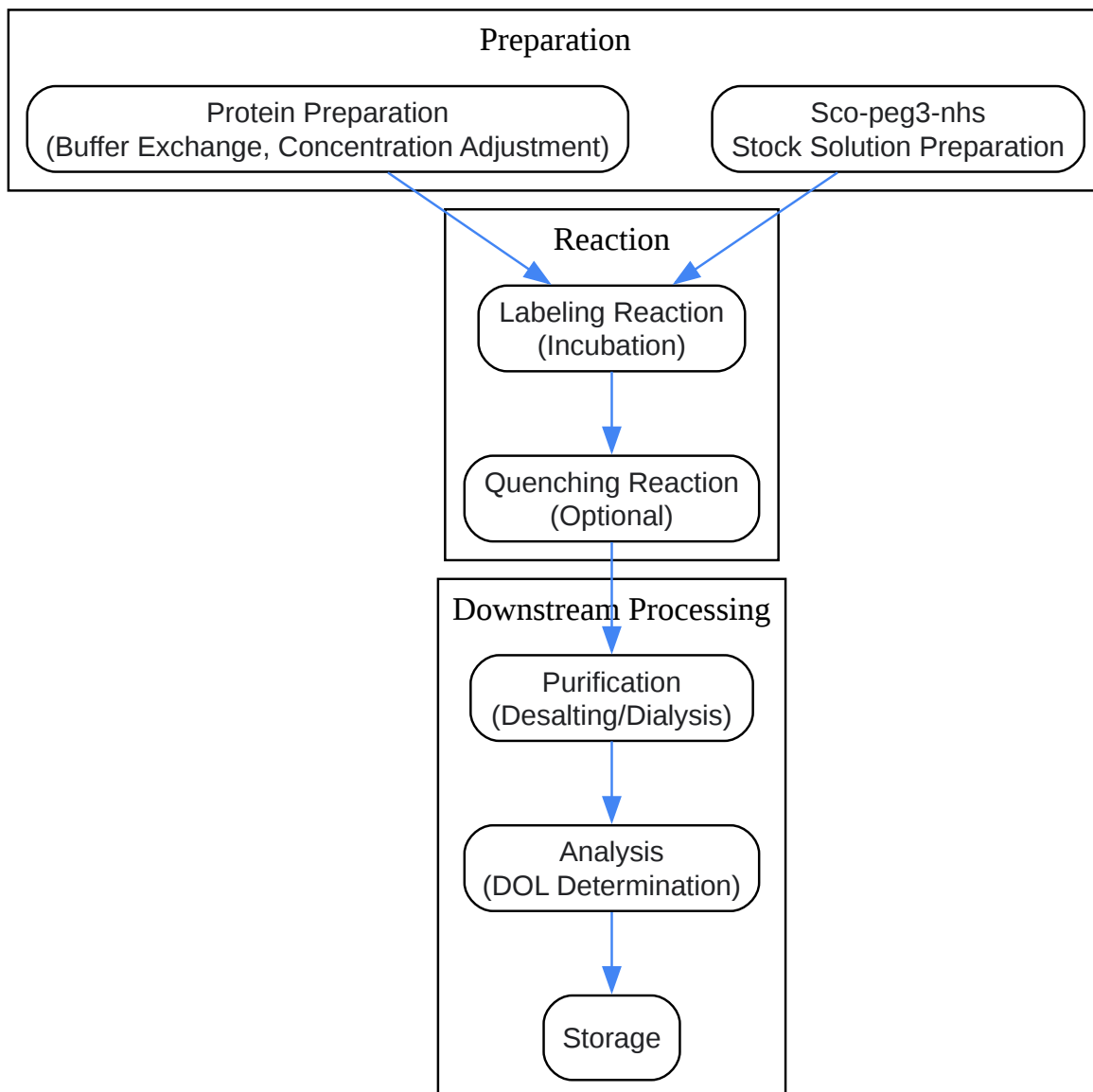
Chemical Structure:

- SCO (Cyclooctyne): Provides a reactive group for copper-free click chemistry.

- PEG3 (Triethylene glycol): A short, hydrophilic spacer that can improve solubility and reduce steric hindrance.
- NHS (N-hydroxysuccinimide) Ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

Reaction Mechanism:

The labeling process occurs in two main steps. The first is the reaction of the NHS ester with a primary amine on the protein. This reaction is a nucleophilic acyl substitution. The optimal pH for this reaction is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.



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References

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